
N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide" is a chemical entity that has been studied in the context of various research areas, including analgesia and supramolecular chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of oxalamide groups and the attachment of pyridyl and piperidyl moieties. For instance, the synthesis of fentanyl analogs involves the combination of a piperidine ring with a phenyl group and a propanamide moiety . Although the exact synthesis of "this compound" is not detailed, similar synthetic routes may be employed, involving the formation of the oxalamide backbone and subsequent functionalization with pyridine and piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These studies reveal the presence of supramolecular motifs and hydrogen bonding networks, which are likely to be present in "this compound" as well. The polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide exhibit different conformations and hydrogen bonding patterns, which could also be relevant to the compound .
Chemical Reactions Analysis
The chemical reactivity of oxalamide compounds is often influenced by the presence of the amide group and the substituents attached to it. The papers suggest that these compounds can participate in hydrogen bonding and form supramolecular networks . The reactivity of "this compound" may also involve similar interactions, potentially leading to the formation of extended structures or complexes with metals, as seen in the cobalt(II) complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of related oxalamide compounds include their crystalline structure, hydrogen bonding capabilities, and coordination with metal ions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications. The compound "this compound" is likely to share some of these properties, such as the ability to form crystalline structures with specific hydrogen bonding patterns and possibly coordinate with metal ions.
Applications De Recherche Scientifique
Supramolecular Architecture
Jianbo Qin et al. (2010) discussed the crystal structure of a related compound, highlighting the hydrogen bonding between amino and pyridinium groups to the O atoms of centrosymmetric isopolyoxometalate anions, forming a three-dimensional supramolecular architecture (Qin, Dong, Li, & Gong, 2010).
Heterocyclic Compounds in Pharmaceuticals
Research by Ya Suhiko Higasio and T. Shoji (2001) elaborates on nitrogen-containing heterocyclic compounds, including pyridines and piperidines, underlining their significant biological activities and applications in pharmaceuticals and agrochemicals (Higasio & Shoji, 2001).
Thioanalogues Study
Marzena Wojciechowska-Nowak et al. (2011) synthesized and reported the structural characteristics of thioanalogues related to N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, providing insights into their spectral properties and molecular conformations (Wojciechowska-Nowak, Boczoń, Warżajtis, Rychlewska, & Jasiewicz, 2011).
Structural Insights and Catalysis
Ling‐Jiun Wang, Dongtao Liu, and Dongmei Cui (2012) explored NNN-tridentate pyrrolyl rare-earth metal complexes, shedding light on their structure and catalytic activity on specific selective living polymerization of isoprene, indicating the versatile applications of these compounds in catalysis (Wang, Liu, & Cui, 2012).
Synthesis and Bioactivity
A study on the synthesis and bioactivity of a novel 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime compound provides insights into its structural characteristics and potential bioactive properties, emphasizing the importance of such compounds in developing new materials with specific functions (Si-jia, 2011).
Propriétés
IUPAC Name |
N-methyl-N'-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-15-13(19)14(20)17-9-11-4-7-18(8-5-11)12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIBVQVMJIKPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)
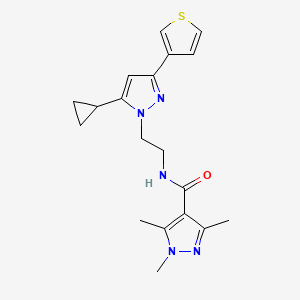
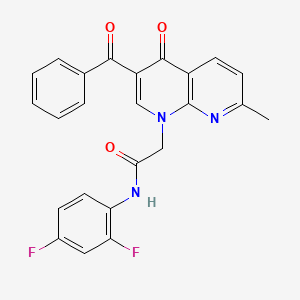

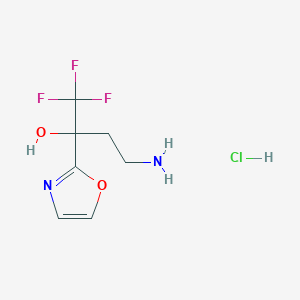
![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)
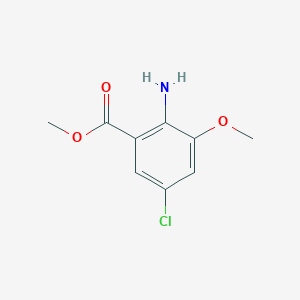
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)
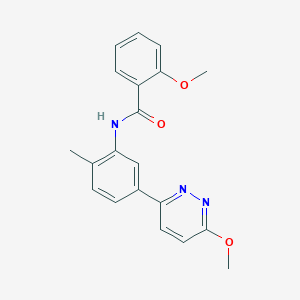

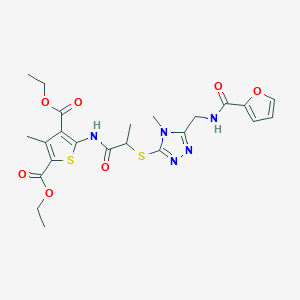
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)